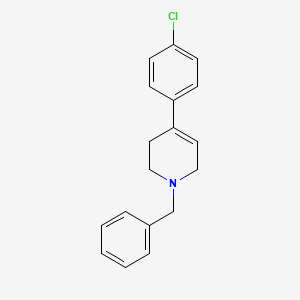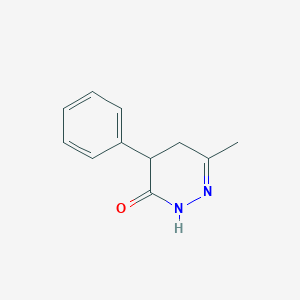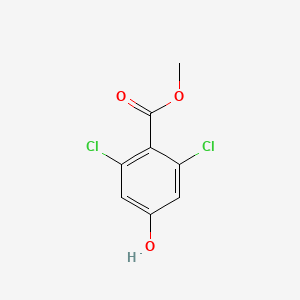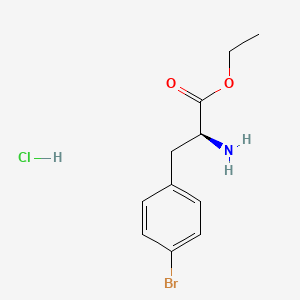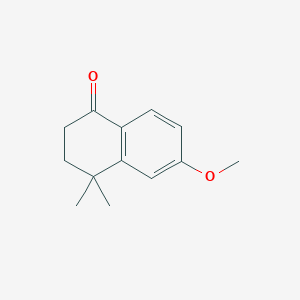
6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
描述
6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one, also known as 6-Methoxy-4,4-dimethyl-1-tetralone, is a chemical compound that belongs to the class of naphthalenones. It has been found to possess various biochemical and physiological effects, which have led to its extensive use in scientific research.
作用机制
The mechanism of action of 6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is not fully understood. However, it has been proposed that it exerts its effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS.
Biochemical and Physiological Effects:
6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and to inhibit the activity of pro-inflammatory enzymes. It has also been found to possess anticancer properties, which may be attributed to its ability to induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using 6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one in lab experiments is its ability to exert multiple effects, including antioxidant, anti-inflammatory, and anticancer properties. This makes it a useful compound for studying various diseases and conditions. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of 6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases and conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its effects. Additionally, there is a need to develop more efficient synthesis methods for this compound, in order to facilitate its use in scientific research.
科学研究应用
6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one has been extensively used in scientific research due to its various biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
属性
IUPAC Name |
6-methoxy-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2)7-6-12(14)10-5-4-9(15-3)8-11(10)13/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUQIBQLSNNYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=C1C=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



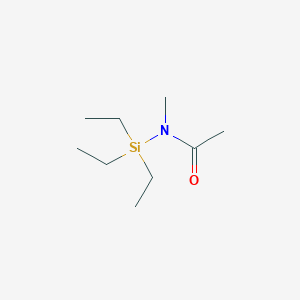
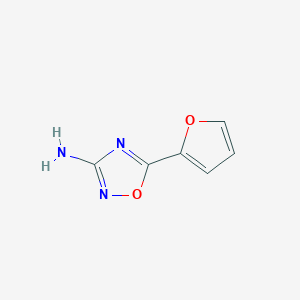

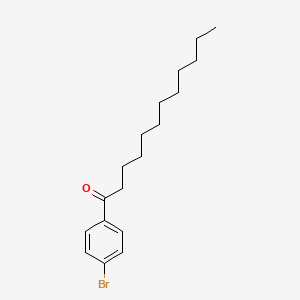



![Adenosine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B3254064.png)
